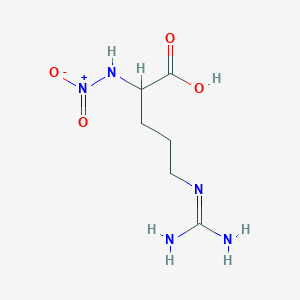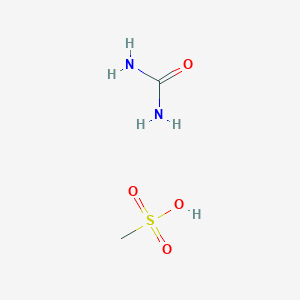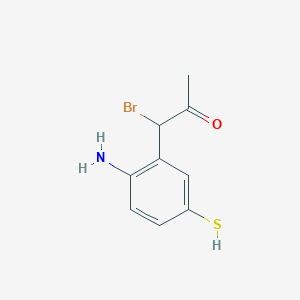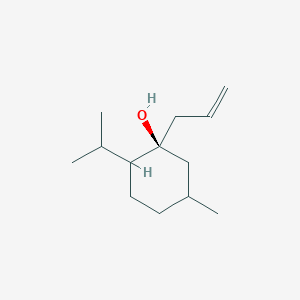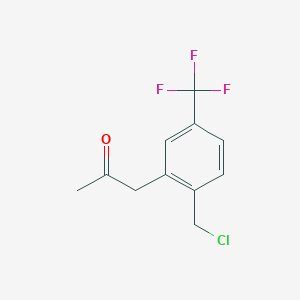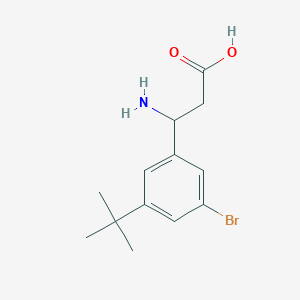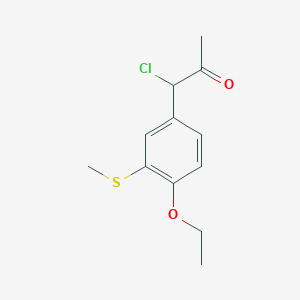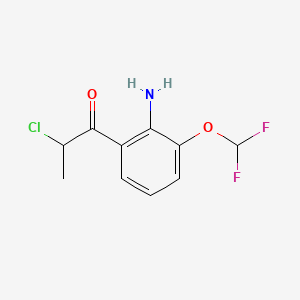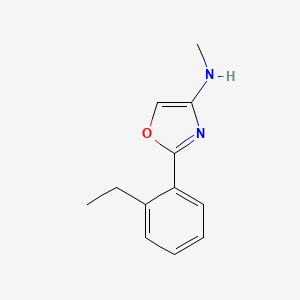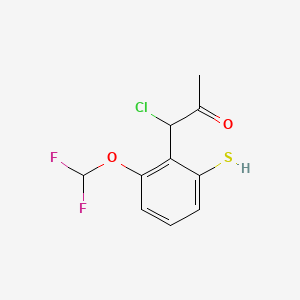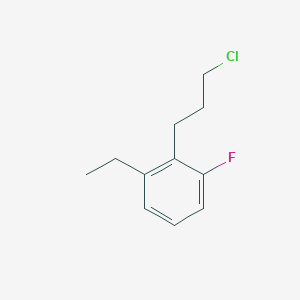
(R)-tert-butyl (2-oxoazetidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-butyl (2-oxoazetidin-3-yl)carbamate is a compound that belongs to the class of β-lactam carbamates. It is known for its potential use as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of bioactive lipids that regulate inflammation and pain . This compound has garnered interest in medicinal chemistry due to its anti-inflammatory properties and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (2-oxoazetidin-3-yl)carbamate typically involves the following steps :
Starting Material: The synthesis begins with the preparation of benzyl ®-(2-oxoazetidin-3-yl)carbamate.
Hydrogenation: The benzyl group is removed via hydrogenation using palladium on carbon as a catalyst in the presence of ethanol and cyclohexadiene.
Protection: The resulting ®-(2-oxoazetidin-3-yl)carbamate is then protected with a tert-butyl group to yield ®-tert-butyl (2-oxoazetidin-3-yl)carbamate.
Industrial Production Methods
While specific industrial production methods for ®-tert-butyl (2-oxoazetidin-3-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-butyl (2-oxoazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ®-(2-oxoazetidin-3-yl)carbamate.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Hydrolysis: ®-(2-oxoazetidin-3-yl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-tert-butyl (2-oxoazetidin-3-yl)carbamate has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating enzyme activity, particularly NAAA.
Medicine: Explored for its anti-inflammatory properties and potential as a therapeutic agent for pain and inflammation.
Industry: Potential use in the development of pharmaceuticals and chemical probes.
Mecanismo De Acción
The compound exerts its effects by inhibiting N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase that degrades bioactive lipids such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which are involved in regulating inflammation and pain . By inhibiting NAAA, ®-tert-butyl (2-oxoazetidin-3-yl)carbamate increases the levels of these bioactive lipids, thereby exerting anti-inflammatory and analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate: Another potent NAAA inhibitor with similar anti-inflammatory properties.
Benzyl ®-(2-oxoazetidin-3-yl)carbamate: A precursor in the synthesis of ®-tert-butyl (2-oxoazetidin-3-yl)carbamate.
Uniqueness
®-tert-butyl (2-oxoazetidin-3-yl)carbamate is unique due to its specific structural features that confer high selectivity and potency as an NAAA inhibitor. Its tert-butyl group provides steric hindrance, enhancing its stability and bioavailability compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H14N2O3 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-2-oxoazetidin-3-yl]carbamate |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6(5)11/h5H,4H2,1-3H3,(H,9,11)(H,10,12)/t5-/m1/s1 |
Clave InChI |
NJMSEXDHKYVLKY-RXMQYKEDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CNC1=O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


